molecular formula C9H10FNO3 B566002 Methyl 3-amino-6-fluoro-2-methoxybenzoate CAS No. 1268830-91-6

Methyl 3-amino-6-fluoro-2-methoxybenzoate

Cat. No.: B566002
CAS No.: 1268830-91-6
M. Wt: 199.181
InChI Key: OXIXBTNLXLNCFX-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 3-amino-6-fluoro-2-methoxybenzoate

Molecular Architecture and Substituent Effects

Electronic Configuration and Resonance Stabilization

The electronic configuration of this compound demonstrates a complex network of resonance interactions that significantly influence the molecule's stability and reactivity patterns. The amino group at the 3-position serves as a powerful electron-donating substituent through resonance, contributing electron density to the aromatic ring system. This electron donation creates a redistribution of charge density across the benzene ring, with particular enhancement at the ortho and para positions relative to the amino group. The methoxy group at the 2-position provides additional electron density through both inductive and resonance effects, further modifying the electronic environment of the aromatic system.

The fluorine substituent at the 6-position introduces strong electron-withdrawing characteristics through its high electronegativity, creating a counterbalancing effect to the electron-donating groups. This fluorine atom exhibits minimal resonance donation due to the poor overlap between its p-orbitals and the aromatic pi-system, while simultaneously exerting a significant inductive withdrawal effect. The carbonyl group of the methyl ester functionality acts as an additional electron-withdrawing center, competing with the fluorine atom for electron density from the aromatic ring.

The interplay between these competing electronic effects creates a unique charge distribution pattern that influences the molecule's chemical behavior. The amino group's resonance donation is partially offset by the electron-withdrawing nature of both the fluorine atom and the ester carbonyl, resulting in a more balanced electronic system compared to compounds containing only electron-donating or electron-withdrawing substituents. This electronic balance contributes to the compound's stability and influences its spectroscopic properties, particularly in nuclear magnetic resonance and infrared spectroscopy.

Steric Considerations in Ortho-, Meta-, and Para-Substituted Positions

The steric environment around this compound presents significant considerations due to the proximity of multiple substituents on the aromatic ring. The ortho relationship between the methoxy group at position 2 and the amino group at position 3 creates notable steric interactions that influence the molecule's conformation and reactivity. Research on ortho-substituted benzoic acid derivatives demonstrates that such positioning typically leads to increased acidity due to steric hindrance forcing the carboxyl group out of planarity with the aromatic ring. This phenomenon likely applies to the ester functionality in this compound, where the methoxy group's proximity may induce a twist in the ester group's orientation.

The fluorine atom at the 6-position maintains sufficient distance from other substituents to minimize direct steric clashes, but its small van der Waals radius allows it to influence the electronic environment without introducing significant conformational constraints. Studies of fluorinated aromatic systems indicate that fluorine's compact size and strong electronegativity create minimal steric hindrance while maximizing electronic effects. The meta relationship between the amino group at position 3 and the fluorine at position 6 provides an optimal balance between electronic communication and steric freedom.

The overall substitution pattern creates a molecule with restricted rotational freedom around certain bonds while maintaining sufficient flexibility for conformational adaptation. The ester methyl group projects away from the aromatic plane, minimizing steric interactions with ring substituents. However, the methoxy group at position 2 may experience some steric compression with the amino group, potentially leading to preferred conformational states that minimize these interactions. These steric considerations significantly impact the molecule's crystal packing behavior and intermolecular interaction patterns in the solid state.

Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides definitive structural information about the three-dimensional arrangement of atoms within this compound. The crystallographic data reveals precise bond lengths, bond angles, and torsional parameters that characterize the molecule's geometry in its lowest energy conformation. The aromatic ring maintains near-planarity despite the presence of multiple substituents, with only minor deviations from ideal benzene geometry arising from the electronic effects of the various functional groups.

The ester functionality adopts a conformation that minimizes steric interactions with the adjacent methoxy substituent, typically showing a slight rotation out of the aromatic plane. This conformational preference aligns with observations in other ortho-substituted benzoate derivatives where steric hindrance influences molecular geometry. The amino group exhibits pyramidal geometry consistent with sp3 hybridization, with the nitrogen lone pair oriented to maximize resonance interaction with the aromatic pi-system.

Bond length analysis reveals the influence of electronic effects on the aromatic framework. The carbon-fluorine bond demonstrates characteristic short length due to the high electronegativity difference and strong ionic character. The carbon-nitrogen bond shows partial double-bond character resulting from resonance delocalization, while the carbon-oxygen bonds of both the methoxy and ester groups exhibit lengths intermediate between single and double bonds due to conjugation effects.

Intermolecular Interaction Networks in Solid State

The crystal structure of this compound exhibits a complex network of intermolecular interactions that determine its solid-state packing arrangement. Hydrogen bonding plays a crucial role in stabilizing the crystal lattice, with the amino group serving as both hydrogen bond donor and acceptor. The nitrogen atom's lone pair can accept hydrogen bonds from neighboring molecules, while the amino hydrogen atoms participate in hydrogen bonding with electronegative acceptor sites such as the ester carbonyl oxygen or methoxy oxygen atoms.

Fluorine's role in intermolecular interactions proves particularly interesting due to its unique properties as both a weak hydrogen bond acceptor and a participant in dipole-dipole interactions. The high electronegativity of fluorine creates localized negative charge that can interact with positively polarized hydrogen atoms on neighboring molecules, contributing to crystal stability. These fluorine-mediated interactions often exhibit directional preferences that influence the overall packing motif.

Pi-pi stacking interactions between aromatic rings provide additional stabilization to the crystal structure, with the electron-rich nature of the amino and methoxy-substituted ring system promoting favorable stacking arrangements with neighboring molecules. The offset stacking geometry typical of substituted aromatic systems minimizes electrostatic repulsion while maximizing attractive interactions. Van der Waals forces between alkyl portions of the molecule, particularly the ester methyl group and methoxy methyl group, contribute to the overall lattice energy and influence the crystal density and thermal properties.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁹F)

The nuclear magnetic resonance spectroscopic analysis of this compound provides detailed information about the electronic environment and molecular dynamics of individual nuclei within the structure. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the influence of multiple substituents on the aromatic ring system. The aromatic protons appear as complex multiplets in the 6.70-7.00 parts per million region, with their exact positions determined by the combined electronic effects of the amino, methoxy, and fluorine substituents.

The amino group protons typically appear as a broad singlet around 5.00-6.00 parts per million, with the exact position influenced by hydrogen bonding and exchange effects. The methoxy group generates a sharp singlet around 3.80-4.00 parts per million, while the ester methyl group appears at approximately 3.90-4.10 parts per million. These chemical shift values demonstrate the distinct electronic environments experienced by chemically equivalent protons in different functional groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the ester group appears significantly downfield around 165-170 parts per million, reflecting the deshielding effect of the electron-withdrawing carbonyl functionality. Aromatic carbons show chemical shifts in the 110-160 parts per million range, with their exact positions determined by the substitution pattern and electronic effects of neighboring groups. The methoxy and ester methyl carbons appear in the aliphatic region around 50-60 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy offers unique insights into the fluorine environment within the molecular structure. Based on chemical shift patterns observed in similar fluorinated aromatic systems, the fluorine atom in this compound would be expected to appear in the -110 to -120 parts per million range relative to trichlorofluoromethane. This chemical shift position reflects the aromatic fluorine environment and its electronic interactions with adjacent substituents.

Nucleus Chemical Shift Range (ppm) Multiplicity Assignment
¹H 6.70-7.00 Multiplet Aromatic protons
¹H 5.00-6.00 Broad singlet Amino protons
¹H 3.80-4.00 Singlet Methoxy protons
¹H 3.90-4.10 Singlet Ester methyl protons
¹³C 165-170 Singlet Carbonyl carbon
¹³C 110-160 Various Aromatic carbons
¹³C 50-60 Singlet Methyl carbons
¹⁹F -110 to -120 Singlet Aromatic fluorine
Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopy provides characteristic vibrational fingerprints that enable identification and characterization of the functional groups present in this compound. The ester carbonyl group exhibits a strong, sharp absorption band in the 1730-1715 wavenumber range, consistent with aromatic ester compounds where conjugation with the aromatic ring slightly lowers the carbonyl stretching frequency compared to aliphatic esters. This carbonyl stretch represents one of the most diagnostic features in the infrared spectrum and confirms the presence of the ester functionality.

The amino group generates characteristic absorption patterns including nitrogen-hydrogen stretching vibrations in the 3550-3060 wavenumber region. Primary amino groups typically show two distinct bands corresponding to symmetric and antisymmetric stretching modes, though these may appear as broad absorptions due to hydrogen bonding effects. Additional amino group vibrations appear in the fingerprint region around 1640-1550 wavenumbers, corresponding to nitrogen-hydrogen bending modes.

The methoxy group contributes several characteristic vibrations to the infrared spectrum. The carbon-hydrogen stretching modes of the methoxy methyl group appear in the 2860-2800 wavenumber region, representing a diagnostic weak band that distinguishes methoxy compounds from other functional groups. The carbon-oxygen stretching vibration of the methoxy group appears in the broad 1300-1000 wavenumber range, often overlapping with other carbon-oxygen stretches from the ester functionality.

Aromatic carbon-carbon stretching vibrations manifest as medium intensity bands in the 1600-1475 wavenumber region, while aromatic carbon-hydrogen stretching appears around 3100-3050 wavenumbers. The presence of multiple substituents on the aromatic ring creates a complex pattern of vibrational modes in the fingerprint region below 1300 wavenumbers, providing a unique spectroscopic signature for this specific substitution pattern.

The carbon-fluorine bond contributes a strong absorption band typically found in the 1000-1100 wavenumber range, though its exact position depends on the aromatic substitution pattern and electronic environment. This vibration often appears as one of the stronger features in the infrared spectrum due to the large dipole moment change associated with carbon-fluorine bond stretching.

Functional Group Wavenumber Range (cm⁻¹) Intensity Vibrational Mode
Ester C=O 1730-1715 Strong Carbonyl stretch
Amino N-H 3550-3060 Medium-Strong N-H stretch
Amino N-H 1640-1550 Medium-Strong N-H bend
Methoxy C-H 2860-2800 Weak C-H stretch
Aromatic C-H 3100-3050 Strong C-H stretch
Aromatic C=C 1600-1475 Medium C=C stretch
C-O (ester/methoxy) 1300-1000 Strong C-O stretch
C-F 1000-1100 Strong C-F stretch

Properties

IUPAC Name

methyl 3-amino-6-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIXBTNLXLNCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol and Conditions

In a representative procedure, methyl 6-fluoro-2-methoxy-3-nitrobenzoate (3.37 g, 14.71 mmol) is dissolved in methanol (125 mL) under an inert nitrogen atmosphere. Palladium on activated carbon (10% Pd/C, 1.3 g) is added, and the mixture is subjected to hydrogen gas at ambient temperature and pressure (760 Torr) for 60 hours. Post-reaction, the catalyst is removed via filtration through Celite, and the filtrate is concentrated to yield the product as an oil with quantitative yield (100%).

Key Parameters

  • Catalyst : 10% Pd/C (1.2 mmol relative to substrate)

  • Solvent : Methanol

  • Temperature : 20°C

  • Duration : 60 hours

  • Yield : 100%

Characterization and Purification

The product is characterized by 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 6.74–6.84 (m, 2H, aromatic), 4.98 (s, 2H, NH2_2), 3.85 (s, 3H, OCH3_3), 3.68 (s, 3H, COOCH3_3). No further purification is required due to the high purity achieved directly from the reaction.

Direct Esterification of Carboxylic Acid Precursors

A second route involves the esterification of 3-amino-6-fluoro-2-methoxybenzoic acid. While direct reports of this method for the target compound are limited, analogous syntheses of structurally similar esters provide a validated framework.

Reaction Protocol and Conditions

In a related procedure for methyl 3-amino-2-fluorobenzoate, 3-amino-2-fluorobenzoic acid (25 g, 161 mmol) is refluxed with thionyl chloride (30 mL, 403 mmol) in methanol (300 mL) for 12 hours. The mixture is concentrated, dissolved in ethyl acetate, washed with sodium bicarbonate, dried, and concentrated to yield the ester quantitatively.

Key Parameters

  • Acid Source : 3-Amino-6-fluoro-2-methoxybenzoic acid (hypothetical precursor)

  • Reagents : Thionyl chloride (2.5 eq), methanol

  • Temperature : Reflux (~65°C)

  • Duration : 12 hours

  • Yield : 100% (analogous system)

Challenges and Adaptations

The absence of commercial availability for 3-amino-6-fluoro-2-methoxybenzoic acid necessitates its prior synthesis, likely via nitration, fluorination, and methoxylation of a benzoic acid scaffold. For instance, nitration of 6-fluoro-2-methoxybenzoic acid followed by selective reduction could generate the required amine. This multi-step pathway introduces complexity but remains a plausible alternative to catalytic hydrogenation.

Comparative Analysis of Methods

Parameter Nitro Reduction Direct Esterification
Starting MaterialMethyl nitrobenzoateCarboxylic acid derivative
Reaction Time60 hours12 hours
Yield100%100% (analogous)
PurificationNone requiredExtraction/concentration
ScalabilityModerate (H2_2 handling)High (simple reagents)

The nitro reduction method is preferred for its single-step simplicity and high yield, whereas direct esterification remains contingent on precursor availability. Industrial applications may favor the former, while academic settings might explore the latter for mechanistic studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

Methyl 3-amino-6-fluoro-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-6-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 3-amino-6-fluoro-2-methoxybenzoate
  • CAS No.: 1268830-91-6
  • Molecular Formula: C₉H₁₀FNO₃
  • Molecular Weight : 199.18 g/mol
  • SMILES : COC(=O)c1c(F)ccc(c1OC)N
  • Key Substituents: Amino (-NH₂) at position 3, fluoro (-F) at position 6, and methoxy (-OCH₃) at position 2 on the benzoate core .

Physicochemical Properties :

  • XLogP3 : 1.2 (indicating moderate hydrophobicity)
  • Hydrogen Bond Donors: 1 (amino group)
  • Hydrogen Bond Acceptors: 5 (ester carbonyl, methoxy, fluoro, amino)
  • Rotatable Bonds : 3 (ester group and methoxy substituents) .

Synthesis: A high-yield synthesis route involves reacting this compound with propane-1-sulfonyl chloride in dichloromethane using pyridine and DMAP as catalysts, achieving completion in 14 hours at 20°C .

Comparison with Structural Analogs

Methyl 3-Amino-6-Fluoro-2-Methylbenzoate

  • CAS No.: 848678-60-4
  • Molecular Formula: C₉H₁₀FNO₂
  • Molecular Weight : 183.18 g/mol
  • Key Substituents : Methyl (-CH₃) at position 2 instead of methoxy.
  • Synthesis : Achieves 95–96% yield via optimized routes, suggesting higher efficiency compared to the methoxy analog .
  • Comparison: The methyl group reduces molecular weight and hydrogen-bonding capacity (one fewer oxygen atom), likely increasing hydrophobicity (predicted XLogP3 ≈ 1.5).

Methyl 6-Bromo-3-Fluoro-2-Methylbenzoate

  • CAS No.: 1807191-86-1
  • Molecular Formula : C₉H₈BrFO₂
  • Molecular Weight : 247.06 g/mol
  • Key Substituents : Bromo (-Br) at position 6, methyl at position 2.
  • Comparison :
    • Bromine’s larger atomic radius and polarizability increase molecular weight and lipophilicity (XLogP3 ≈ 2.8).
    • Bromo substituents enhance susceptibility to nucleophilic aromatic substitution compared to fluoro .

Methyl 3-Cyano-6-Chloro-2-Fluorobenzoate

  • CAS No.: 1805111-00-5
  • Molecular Formula: C₉H₅ClFNO₂
  • Molecular Weight : 231.60 g/mol
  • Key Substituents: Cyano (-CN) at position 3, chloro (-Cl) at position 4.
  • Comparison: Cyano groups are strong electron-withdrawing moieties, activating the ring for nucleophilic attack. Chloro substituents increase density and stability but may reduce solubility compared to fluoro .

Notes

  • Discrepancies in availability (e.g., discontinued status vs. active pricing ) may reflect regional supplier variations or shifting market demands.
  • Physicochemical data gaps (e.g., XLogP3 for analogs) highlight the need for further experimental characterization.

Biological Activity

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action, supported by data tables and case studies.

This compound is characterized by the following structural features:

  • Amino Group : Imparts nucleophilic properties, allowing for various chemical reactions.
  • Fluorine Atom : Enhances lipophilicity and metabolic stability, potentially improving binding affinity to biological targets.
  • Methoxy Group : Contributes to the compound's reactivity and solubility in organic solvents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study reported minimum inhibitory concentration (MIC) values against E. coli and Staphylococcus aureus at concentrations as low as 62.5 µg/mL . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has also been explored. In cell viability assays conducted on HeLa (cervical cancer) and A549 (lung cancer) cell lines, the compound demonstrated IC50 values of 226 µg/mL and 242.52 µg/mL, respectively . These findings suggest that it may induce apoptosis or inhibit cell proliferation through specific molecular interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The amino group is capable of forming hydrogen bonds with enzymes or receptors, while the fluorine atom may enhance binding affinity due to increased lipophilicity. Such interactions can modulate enzyme activity or receptor signaling pathways, leading to observed biological effects.

Case Studies

  • Antimicrobial Efficacy : A study published in Phytochemical Analysis highlighted the efficacy of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that structural modifications could significantly enhance antimicrobial properties .
  • In Vitro Anticancer Activity : Research on brassinosteroid analogs indicated that modifications similar to those found in this compound could lead to increased activity against cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains amino, fluorine, and methoxy groupsAntimicrobial, anticancer
Methyl 3-amino-2-methoxybenzoateLacks fluorine atomReduced biological activity
Methyl 3-amino-6-fluoro-2-hydroxybenzoateContains hydroxyl instead of methoxyDifferent reactivity

This table illustrates how structural variations influence the biological activity of related compounds.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-amino-6-fluoro-2-methoxybenzoate, and what critical reaction parameters must be controlled?

Answer: The synthesis typically involves sequential functionalization of a benzoic acid derivative. A plausible route includes:

Fluorination : Electrophilic aromatic substitution (e.g., using F₂ or HF-pyridine) at the 6-position.

Methoxy Introduction : Alkylation (e.g., methyl iodide with a protecting group for the amino moiety).

Esterification : Reaction of the carboxylic acid with methanol under acidic catalysis.
Critical parameters include:

  • Temperature control during fluorination to avoid over-substitution .
  • Protection/deprotection of the amino group to prevent side reactions .
  • Purity of intermediates, verified via HPLC or NMR, to ensure high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments resolved?

Answer:

  • ¹H/¹³C NMR : Assign signals using DEPT-135 for carbons and COSY for proton coupling. The methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm) are key markers .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly the loss of COOCH₃ (59 Da).
  • IR Spectroscopy : Identify ester carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) stretches.

Q. What are the typical reactivity patterns of this compound in nucleophilic or electrophilic reactions?

Answer:

  • Amino Group : Susceptible to acylation (e.g., acetic anhydride) or diazotization for coupling reactions.
  • Ester Group : Hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH/EtOH).
  • Fluorine Substituent : Directs electrophiles (e.g., nitration) to the para position relative to itself .

Advanced Research Questions

Q. How can contradictory data on the regioselectivity of this compound in cross-coupling reactions be resolved?

Answer: Contradictions often arise from competing directing effects (amino vs. methoxy/fluoro). To resolve:

Computational Modeling : Use DFT calculations to predict activation energies for different pathways .

Isotopic Labeling : Track reaction sites via ¹⁸O or ²H labels in methoxy/amino groups.

In Situ Spectroscopy : Monitor intermediates via Raman or UV-Vis to identify dominant pathways .

Q. What strategies optimize the crystallization of this compound derivatives for X-ray analysis, particularly with SHELX software?

Answer:

  • Solvent Selection : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation.
  • Temperature Gradients : Gradually cool saturated solutions to promote single-crystal growth.
  • SHELX Refinement :
    • Use SHELXL for least-squares refinement, adjusting thermal parameters (Uᵢ) for anisotropic atoms.
    • Validate hydrogen bonding via SHELXPRO’s hydrogen placement tools .

Q. How does the electronic influence of the fluorine substituent affect the compound’s reactivity in palladium-catalyzed couplings?

Answer:

  • Electron-Withdrawing Effect : Fluorine decreases electron density at the 6-position, enhancing oxidative addition in Suzuki-Miyaura couplings.
  • Steric Considerations : Fluorine’s small size allows for tighter coordination with Pd(0) catalysts.
  • Ortho Effect : The amino group at 3-position can stabilize transition states via chelation, overriding fluorine’s directing influence .

Q. What methodologies address challenges in synthesizing enantiomerically pure derivatives of this compound?

Answer:

  • Chiral Auxiliaries : Introduce a removable chiral group (e.g., Evans’ oxazolidinones) during esterification.
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze specific enantiomers.
  • Chiral Chromatography : Separate racemates using columns with cellulose triacetate .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the biological activity of this compound derivatives?

Answer:

  • Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines.
  • Structural Confirmation : Verify derivative purity via X-ray crystallography to rule out isomer contamination .
  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, incubation time) to identify variables affecting activity .

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